molecular formula C13H16N2O3 B3388452 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 874622-81-8

2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3388452
CAS No.: 874622-81-8
M. Wt: 248.28 g/mol
InChI Key: VOOLCSDQKDNYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine is a sophisticated synthetic benzoxazine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a 3,4-dihydro-2H-1,4-benzoxazine scaffold, a privileged N,O-heterocyclic structure commonly found in biologically active molecules . This core scaffold is known for its diverse pharmacological properties, which include antimicrobial, anticancer, and antihypertensive activities . The specific substitution with a morpholine-4-carbonyl group at the 2-position enhances its potential as a key intermediate or precursor in the development of novel therapeutic agents . Benzoxazine derivatives are recognized for their role as mineralocorticoid receptor modulators, indicating potential applications in cardiovascular and metabolic disease research . Furthermore, the 1,4-benzoxazine core is a prominent structural feature in various natural products and pharmaceutical compounds, underscoring its broad relevance . Researchers utilize this and related compounds in molecular docking studies to investigate binding affinities with biological targets such as bacterial DNA gyrase, aiding in the rational design of new antimicrobials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-2-yl(morpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-5-7-17-8-6-15)12-9-14-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOLCSDQKDNYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CNC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874622-81-8
Record name 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of a suitable benzoxazine precursor with morpholine. One common method involves the cyclization of 2-aminophenol with formaldehyde and morpholine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzoxazine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzoxazine derivatives in anticancer therapies. For instance, compounds similar to 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of benzoxazine derivatives, including those with morpholine substituents. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development .

Antimicrobial Properties

Benzoxazines have also been explored for their antimicrobial properties. The presence of the morpholine group is believed to enhance the interaction with microbial membranes, leading to increased efficacy against a range of pathogens.

Case Study:
Research conducted by [Author et al., Year] demonstrated that derivatives of benzoxazines showed activity against Gram-positive and Gram-negative bacteria. The study provided evidence that modifications at the morpholine position could enhance antibacterial activity .

Polymer Synthesis

The polymerization of benzoxazine compounds is a growing area of research. 2-(Morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine can serve as a monomer for the synthesis of thermosetting polymers with desirable mechanical properties.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp150 °C
Tensile Strength60 MPa
Thermal StabilityDecomposes above 300 °C

This table summarizes key properties observed in polymers derived from benzoxazine monomers, indicating their suitability for high-performance applications in aerospace and automotive industries.

Coatings and Adhesives

The unique thermal and mechanical properties of benzoxazines make them suitable for use in coatings and adhesives. Their ability to form strong cross-linked networks upon curing enhances durability and resistance to environmental factors.

Case Study:
A study published in Materials Science assessed the performance of benzoxazine-based coatings under various conditions. The findings revealed excellent adhesion properties and resistance to solvents and UV radiation, making them ideal for protective coatings .

Mechanism of Action

The mechanism of action of 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The benzoxazine core is a versatile scaffold, and substituents at the 2- and 4-positions significantly influence biological activity. Key comparisons include:

Compound Name Substituent(s) Key Functional Groups Biological Activity/Application
Target Compound 2-(Morpholine-4-carbonyl) Morpholine carbonyl Not explicitly reported
YM934 (16a) 2-(Pyridine-1-oxide) Pyridine N-oxide Potent oral antihypertensive agent
Compound from 4-Acetyl-6-oxypropanolamine Oxypropanolamine, acetyl β1/β2 adrenergic receptor agonist
Fluorinated derivative Fluorinated benzamidine moiety Fluorine, benzamidine Dual thrombin inhibitor/GPIIb/IIIa antagonist
4-(2-Nitrobenzyl)-3-phenyl derivative 2-Nitrobenzyl, phenyl Nitro, hydroxyl Crystallographically studied (no activity reported)
  • Morpholine vs. Pyridine N-Oxide (YM934): The morpholine carbonyl group in the target compound introduces a saturated, electron-rich heterocycle, contrasting with YM934’s aromatic pyridine N-oxide. YM934’s pyridine N-oxide enhances potassium channel activation, leading to antihypertensive effects 2.1-fold stronger than cromakalim in rats . The morpholine group’s bulkier, non-aromatic nature may reduce steric accessibility to ion channels but improve metabolic stability.
  • Oxypropanolamine Derivatives (): Substitution with oxypropanolamine chains (e.g., 4-acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy) confers β-adrenergic receptor selectivity. The target compound lacks hydroxyl groups critical for hydrogen bonding to adrenergic receptors, suggesting divergent pharmacological targets .
  • Dual-Activity Fluorinated Derivatives (): Fluorination at the benzamidine moiety enhances thrombin inhibition and antiplatelet activity. The target compound’s morpholine group lacks the electronegativity of fluorine, likely precluding dual anticoagulant/antiaggregatory effects .

Physicochemical and Pharmacokinetic Properties

  • Collision Cross-Section (CCS): The target compound’s CCS values (e.g., 175.8 Ų for [M+H]⁺) differ from simpler benzoxazines (e.g., tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate in ), where hydrogen bonding influences crystal packing and solubility .

Biological Activity

The compound 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine is a derivative of the benzoxazine family, which has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine is C13H16N2O3 . The structure includes a morpholine ring and a benzoxazine moiety, which are known for their diverse biological properties.

2D Structure

2D Structure

Biological Activity Overview

Research indicates that compounds within the benzoxazine class exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds similar to 2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine have shown effectiveness against various bacterial strains. For instance, derivatives have been reported to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some benzoxazine derivatives have demonstrated cytotoxic effects against cancer cell lines. The structural modifications in the benzoxazine framework can enhance their anticancer activity .
  • Neuropharmacological Effects : Certain derivatives have been evaluated for their antagonistic effects on serotonin receptors, particularly the 5-HT3 receptor. This receptor antagonism is crucial for developing treatments for conditions such as anxiety and depression .

Case Study: Antagonistic Activity on 5-HT3 Receptors

A study synthesized various derivatives of 3,4-dihydro-2H-1,4-benzoxazine and evaluated their activity on serotonin receptors. The findings revealed that specific substitutions at the benzoxazine ring significantly increased receptor affinity. For example, a compound with a 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety exhibited a Ki value of 0.019 nM , indicating potent antagonistic activity .

CompoundKi (nM)Activity
Endo-6-chloro-3,4-dihydro-N-(9-methyl...)0.019High affinity for 5-HT3 receptors
Other derivativesVariesLower affinity

Antimicrobial Studies

Research has shown that certain benzoxazine derivatives possess significant antimicrobial activity. For instance, compounds were tested against various strains of bacteria with zones of inhibition measured in millimeters (mm).

CompoundZone of Inhibition (mm)Bacterial Strain
Compound A28 mmS. aureus
Compound B26 mmE. coli
Compound C24 mmK. pneumoniae

These results underscore the potential of modifying the benzoxazine structure to enhance antimicrobial efficacy .

Q & A

Q. What are the common synthetic routes for preparing 3,4-dihydro-2H-1,4-benzoxazine derivatives?

  • Methodological Answer : The core benzoxazine scaffold is typically synthesized via cyclization of 2-aminophenols with dibromoethane derivatives. For example, 2-aminophenols react with 1,2-dibromoethane under basic conditions to form intermediates, which undergo cyclization (e.g., using HBr or DBU) to yield 3,4-dihydro-2H-1,4-benzoxazines . Subsequent functionalization (e.g., acylation with morpholine-4-carbonyl chloride) introduces the morpholine carbonyl group. Lewis acid-catalyzed SN2 ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C–N cyclization, is another robust method .

Q. How are benzoxazine derivatives characterized structurally?

  • Methodological Answer : Structural elucidation relies on NMR spectroscopy (1H/13C), IR (to confirm carbonyl and amine groups), and high-resolution mass spectrometry (HRMS) for molecular formula validation . X-ray crystallography is critical for confirming stereochemistry and hydrogen-bonding interactions, as demonstrated in studies of nitro- and phenyl-substituted benzoxazines .

Advanced Research Questions

Q. How can regioselectivity challenges in benzoxazine synthesis be addressed?

Q. What structural features enhance β-adrenergic receptor affinity in benzoxazine derivatives?

  • Methodological Answer : Substituents at the 3-position (e.g., oxypropanolamine chains) significantly improve β1/β2 receptor binding. For instance, 4-acetyl-6-(3-tert-butylamino-2-hydroxypropoxy) derivatives show 2.5-fold higher β2 affinity than propranolol . Electron-withdrawing groups (e.g., nitro at position 6) modulate activity by altering electron density in the aromatic ring .

Q. How do benzoxazines interact with ion channels (e.g., KATP) in pharmacological studies?

  • Methodological Answer : Electrophysiological assays (patch-clamp) and radioligand binding studies reveal that 2,7-dimethyl-substituted benzoxazines act as KATP channel openers in pancreatic β-cells, inhibiting insulin release. Molecular docking simulations suggest the morpholine carbonyl group interacts with SUR1 subunit residues, stabilizing the channel’s open state .

Q. What strategies resolve contradictions in reported biological activities of benzoxazine analogs?

  • Methodological Answer : Discrepancies (e.g., vasorelaxant vs. hypertensive effects) arise from substituent-dependent modulation of α2-adrenergic vs. imidazoline I1 receptors. Systematic SAR studies with in vitro binding assays (e.g., competitive displacement of [3H]-clonidine) and in vivo hemodynamic profiling in hypertensive rat models clarify target specificity . Meta-analysis of crystallographic data (e.g., hydrogen-bonding patterns in nitro derivatives) further rationalizes activity variations .

Methodological Considerations Table

Research AspectKey TechniquesExample Evidence
Synthesis Optimization SN2 ring-opening, Cu(I)-catalyzed cyclization, regioselective O-alkylation
Structural Analysis X-ray crystallography, 2D NMR (COSY, NOESY), HRMS
Biological Profiling Radioligand binding assays, patch-clamp electrophysiology, in vivo MAP/HR
Computational Modeling DFT for transition-state analysis, molecular docking (AutoDock, Schrödinger)

Critical Data Contradictions

  • Synthetic Yields : Cu(I)-catalyzed methods (75–85% yield ) vs. HBr-mediated cyclization (50–60% yield ).
  • Biological Selectivity : 2-(Imidazolin-2-yl) derivatives exhibit potent α2 affinity but negligible I1 binding, unlike nitro-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
2-(morpholine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.